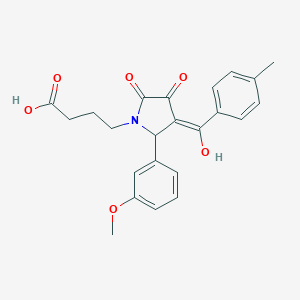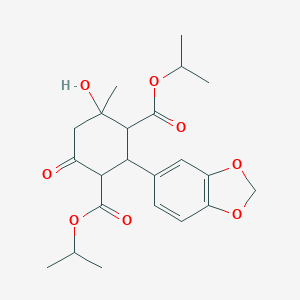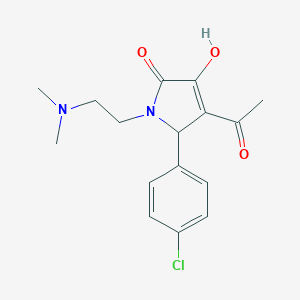![molecular formula C19H17Cl2N3O3S B282577 2-{[4-(3,4-dichlorobenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide](/img/structure/B282577.png)
2-{[4-(3,4-dichlorobenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(3,4-dichlorobenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide is a compound that has been synthesized for scientific research purposes. It is a member of the imidazole family of compounds and has been shown to have potential applications in the field of biochemistry and physiology. Additionally, future directions for research will be discussed.
作用機序
The mechanism of action of 2-{[4-(3,4-dichlorobenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide involves binding to specific enzymes and receptors. It has been shown to inhibit the activity of certain enzymes by binding to the active site of the enzyme. It also binds to certain receptors, which can lead to downstream effects such as changes in gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[4-(3,4-dichlorobenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide are diverse. It has been shown to have anti-inflammatory effects, which can lead to a reduction in the inflammatory response. It has also been shown to have antioxidant effects, which can protect against oxidative stress. Additionally, it has been shown to have effects on cell proliferation and apoptosis, which can impact cancer research.
実験室実験の利点と制限
One advantage of using 2-{[4-(3,4-dichlorobenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide in lab experiments is its ability to inhibit certain enzymes. This makes it useful for studying enzyme kinetics. Additionally, its ability to bind to certain receptors makes it useful for studying receptor-ligand interactions. However, one limitation of using this compound is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.
将来の方向性
There are several future directions for research involving 2-{[4-(3,4-dichlorobenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide. One direction is to explore its potential as an anti-cancer agent. Its effects on cell proliferation and apoptosis make it a promising candidate for cancer research. Another direction is to further explore its anti-inflammatory and antioxidant effects. Additionally, its potential as a therapeutic agent for other diseases such as Alzheimer's and Parkinson's should be investigated.
合成法
The synthesis of 2-{[4-(3,4-dichlorobenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide involves a series of chemical reactions. The starting material for the synthesis is 2-mercapto-N-(2-furylmethyl)acetamide. This compound is then reacted with 3,4-dichlorobenzaldehyde and ethyl acetoacetate to form the intermediate product, 2-{[4-(3,4-dichlorobenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide. The final product is obtained by purifying the intermediate product using chromatography techniques.
科学的研究の応用
2-{[4-(3,4-dichlorobenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide has potential applications in scientific research. It has been shown to have inhibitory effects on certain enzymes, which makes it useful for studying enzyme kinetics. Additionally, it has been shown to have potential as an anti-inflammatory agent, which makes it useful for studying the inflammatory response. Its ability to bind to certain receptors also makes it useful for studying receptor-ligand interactions.
特性
分子式 |
C19H17Cl2N3O3S |
|---|---|
分子量 |
438.3 g/mol |
IUPAC名 |
2-[(4Z)-4-[(3,4-dichlorophenyl)methylidene]-1-ethyl-5-oxoimidazol-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C19H17Cl2N3O3S/c1-2-24-18(26)16(9-12-5-6-14(20)15(21)8-12)23-19(24)28-11-17(25)22-10-13-4-3-7-27-13/h3-9H,2,10-11H2,1H3,(H,22,25)/b16-9- |
InChIキー |
DACHGTQJBSCWJB-SXGWCWSVSA-N |
異性体SMILES |
CCN1C(=O)/C(=C/C2=CC(=C(C=C2)Cl)Cl)/N=C1SCC(=O)NCC3=CC=CO3 |
SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)Cl)Cl)N=C1SCC(=O)NCC3=CC=CO3 |
正規SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)Cl)Cl)N=C1SCC(=O)NCC3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-hydroxy-5-(2-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282497.png)
![4-[3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282499.png)
![4-[2-(2,4-dichlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282501.png)
![4-acetyl-1-[2-(dimethylamino)ethyl]-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282503.png)
![4-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282506.png)
![4-acetyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282507.png)
![4-acetyl-1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282509.png)
![3-acetyl-2-(2,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one](/img/structure/B282511.png)
![4-acetyl-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282512.png)


![3-acetyl-2-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one](/img/structure/B282516.png)
![4-[(3E)-2-(4-fluorophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B282518.png)
